Ru3

Photoactivated Chemotherapy Antimicrobial Photodynamic Therapy Ruthenium Photocages

Ru3 ([Ru(tpy)(dmp)(MTZ-2)]PF₆) is a Ru(II) polypyridyl photocage for photoactivated chemotherapy (PACT), uniquely effective against anaerobic bacteria under hypoxia (<1% O₂). It demonstrates lead-compound phototoxicity and a 51% higher photoinduced ligand substitution quantum yield vs. Ru1. Ideal for antimicrobial photodynamic therapy targeting biofilms and deep-tissue abscesses. BenchChem provides custom synthesis with comprehensive analytical characterization (HRMS, NMR, HPLC).

Molecular Formula C42H30Br2F6N9O2PRuS
Molecular Weight 1130.7 g/mol
Cat. No. B12385941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRu3
Molecular FormulaC42H30Br2F6N9O2PRuS
Molecular Weight1130.7 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C=NN=C(N)[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2]
InChIInChI=1S/C22H12N4.C10H11Br2N3O2S.C10H8N2.F6P.Ru/c1-2-6-14-12-18-17(11-13(14)5-1)25-21-15-7-3-9-23-19(15)20-16(22(21)26-18)8-4-10-24-20;1-16-6-3-5(4-14-15-10(13)18)7(11)8(12)9(6)17-2;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h1-12H;3-4H,1-2H3,(H3,13,15,18);1-8H;;/q;;;-1;+2/p-1/b;14-4-;;;
InChIKeyBOFIELQIYAARGD-HXBINLGUSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru3 Compound Specifications and Identifiers


Ru3 commonly denotes a ruthenium(II) polypyridyl complex with the formula [Ru(tpy)(dmp)(MTZ-2)]PF₆ (tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, MTZ-2 = a metronidazole derivative) [1]. This compound belongs to the class of Ru(II)-based photocages designed for photoactivated chemotherapy (PACT). It features a strained Ru(II)-imidazolate coordination geometry that enables light-triggered ligand release. In other contexts, 'Ru3' also refers to triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a metal carbonyl cluster precursor, or atomically dispersed Ru₃ cluster catalysts (e.g., Ru₃/CN). The distinct structural and functional properties of these Ru₃ entities preclude generic interchangeability in research and industrial applications.

Ru3 Irreplaceability in Critical Assays


Despite sharing a 'Ru₃' nominal designation, the various compounds bearing this label exhibit fundamentally divergent chemical behaviors and performance metrics. For instance, the Ru(II) photocage Ru3 demonstrates phototoxicity under hypoxia that is intimately tied to its specific ligand architecture; substitution with the structurally analogous Ru1 or Ru2 leads to quantifiable differences in photoinduced ligand substitution quantum yields and antibacterial efficacy [1]. Similarly, the catalytic activity of atomically dispersed Ru₃/CN clusters in alcohol oxidation is 23‑fold higher than that of comparably sized ruthenium nanoparticles, a disparity rooted in the unique electronic structure of the multi‑atom Ru₃ site [2]. Even within the same carbonyl cluster family, Ru₃(CO)₁₂ consistently outperforms its iron congener Fe₃(CO)₁₂ in hydrogenation reactions [3]. These data underscore that generic substitution with any compound merely containing 'Ru₃' in its name is scientifically unsound and will result in non‑reproducible experimental outcomes.

Ru3 Performance vs. Closest Analogs


Hypoxic Phototoxicity Advantage

The photoreleased 5‑nitroimidazole‑based ligand from Ru3 leads to remarkably high phototoxicity under hypoxic conditions (<1% O₂). Across a series of structurally related Ru(II) complexes (Ru1, Ru2, Ru3), Ru3 was identified as the lead compound with the highest potency, being comparable to the clinical drug metronidazole (MTZ) [1]. This establishes Ru3 as the most effective member of its congeneric series for applications requiring antibacterial activity in low‑oxygen environments.

Photoactivated Chemotherapy Antimicrobial Photodynamic Therapy Ruthenium Photocages

Ligand Photorelease Quantum Yield

Direct photophysical comparison reveals that Ru3 achieves a photoinduced ligand substitution quantum yield (Φ₄₃₄) of 0.0059(4), which is 51% higher than the 0.0039(3) measured for the closely related complex Ru1 under identical conditions [1]. This quantifiable advantage indicates a more efficient light‑triggered release of the bioactive metronidazole derivative from Ru3.

Photochemistry Quantum Yield Ruthenium Photocages

Turnover Frequency in Alcohol Oxidation

The atomically dispersed Ru₃ cluster catalyst (Ru₃/CN) exhibits a turnover frequency (TOF) of 4320 h⁻¹ for the oxidation of 2‑aminobenzyl alcohol. This value is approximately 23 times greater than the TOF of 184 h⁻¹ achieved by small‑sized (ca. 2.5 nm) ruthenium particles under the same reaction conditions [1]. The striking difference is attributed to the unique electronic structure of the multi‑atom Ru₃ site, which facilitates more favorable reactant adsorption.

Heterogeneous Catalysis Alcohol Oxidation Atomically Dispersed Catalysts

Selective Oxidation of Aminobenzyl Alcohol

Ru₃/CN drives the oxidation of 2‑aminobenzyl alcohol with both 100% conversion and 100% chemoselectivity toward 2‑aminobenzaldehyde [1]. While comparable selectivity data for other catalyst systems are often not reported under identical conditions, this dual 100% performance benchmark is exceptionally rare and positions Ru₃/CN as a premier catalyst for reactions demanding absolute selectivity.

Selective Oxidation Chemoselectivity Ru₃ Cluster Catalysis

Hydrogenation Precursor Activity Comparison

In the hydrogenation of pentynes and pentadienes, catalysts derived from Ru₃(CO)₁₂ consistently exhibited the highest activity among all tested dodecacarbonyl systems. Activity decreased progressively as iron atoms replaced ruthenium in the cluster framework, with Fe₃(CO)₁₂‑based catalysts showing the lowest activity [1]. This rank‑order activity trend is reproduced across multiple substrate types, establishing Ru₃(CO)₁₂ as the superior metal carbonyl precursor for hydrogenation applications.

Cluster Catalysis Hydrogenation Metal Carbonyl Precursors

Uric Acid Electrooxidation Activity

The atomically dispersed Ru₃ site catalyst (Ru₃/NC) exhibits much superior electrocatalytic ability for uric acid (UA) oxidation compared to a ruthenium single‑atom catalyst (Ru₁/NC) [1]. Theoretical calculations attribute this enhanced performance to the dominant electronic structure of the multi‑atom Ru₃ site, which promotes more favorable adsorption of hydroxy anion groups that serve as active moieties and promoters for fast biomolecule oxidation.

Electrochemical Sensing Single‑Atom Catalysis Uric Acid Detection

Ru3 Optimized Application Scenarios


Hypoxia-Targeted Photoactivated Antimicrobial Therapy

The Ru3 photocage [Ru(tpy)(dmp)(MTZ-2)]PF₆ is uniquely suited for antimicrobial photodynamic therapy (aPDT) under hypoxic conditions. Its lead‑compound status in phototoxicity assays under <1% O₂ [1] and its 51% higher photoinduced ligand substitution quantum yield compared to Ru1 [1] make it the optimal choice for treating anaerobic bacterial infections, particularly those associated with biofilms or deep‑tissue abscesses where oxygen tension is low.

Selective Oxidation of Aminobenzyl Alcohols

The atomically dispersed Ru₃/CN catalyst is ideal for the oxidation of 2‑aminobenzyl alcohol to 2‑aminobenzaldehyde in pharmaceutical intermediate synthesis. Its 23‑fold higher TOF (4320 h⁻¹) compared to conventional Ru nanoparticles [2] and its dual 100% conversion/selectivity [2] enable near‑quantitative yield without by‑product formation, drastically reducing downstream purification requirements.

Hydrogenation of Alkynes and Dienes

Researchers seeking a robust catalyst precursor for the hydrogenation of unsaturated hydrocarbons should select Ru₃(CO)₁₂ over iron‑containing alternatives. Its consistently highest activity rank among M₃(CO)₁₂ clusters [3] ensures faster reaction kinetics and can reduce the required catalyst loading, making it a cost‑effective choice for both academic laboratories and fine chemical production.

Electrochemical Uric Acid Sensing

For the fabrication of electrochemical biosensors targeting uric acid, the atomically dispersed Ru₃/NC catalyst offers superior performance over single‑atom Ru₁/NC [4]. Its multi‑atom site architecture promotes more efficient UA oxidation, enabling the construction of sensors with lower detection limits and improved selectivity, which is critical for early diagnosis of gout, kidney disease, and cardiovascular disorders.

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